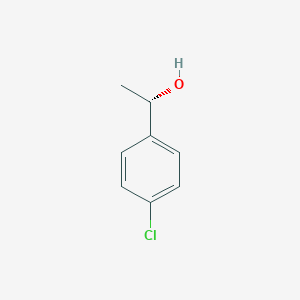

(S)-1-(4-Chlorophenyl)ethanol

Description

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSNPUNXINWAD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426186 | |

| Record name | (S)-1-(4-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99528-42-4 | |

| Record name | (S)-1-(4-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-Chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-1-(4-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Chlorophenyl)ethanol is a chiral secondary alcohol that serves as a crucial building block in the synthesis of a variety of organic compounds, most notably active pharmaceutical ingredients (APIs) and agrochemicals. Its specific stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis, where the three-dimensional arrangement of atoms is critical for biological activity. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| CAS Number | 99528-42-4 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 119 °C at 10 mmHg | [3] |

| Density | 1.171 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.541 | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |

| pKa (Predicted) | 14.22 ± 0.20 | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features and Expected Signals | Reference(s) |

| ¹H NMR (Proton NMR) | A quartet for the methine proton (CH-OH), a doublet for the methyl protons (-CH₃), and multiplets for the aromatic protons on the chlorophenyl ring. | [4] |

| ¹³C NMR (Carbon-13 NMR) | Distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift. | [1] |

| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching of the alcohol group), C-H stretches for aromatic and aliphatic portions, as well as C-O and C-Cl stretches. | [5] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the asymmetric reduction of 4'-chloroacetophenone.

Protocol: Asymmetric Reduction of 4'-Chloroacetophenone [6]

-

Reaction Setup: In a reaction vessel, dissolve 4'-chloroacetophenone in a suitable solvent such as isopropanol.

-

Catalyst Addition: Introduce a chiral catalyst, for example, a ruthenium-based complex with a chiral ligand like (S)-BINAP.

-

Hydrogenation: Pressurize the vessel with hydrogen gas.

-

Reaction Monitoring: Maintain the reaction at a specific temperature and pressure, monitoring the progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, carefully release the pressure and remove the catalyst by filtration.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield enantiomerically enriched this compound.

Determination of Physical Properties

Boiling Point Determination (Micro-Reflux Method)

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a heating block or oil bath.

-

Observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat source and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point.

Density Determination

-

Weigh a clean, dry graduated cylinder.

-

Add a known volume of this compound to the graduated cylinder.

-

Weigh the graduated cylinder with the liquid.

-

Calculate the density by dividing the mass of the liquid by its volume.

Refractive Index Determination

-

Calibrate an Abbe refractometer using a standard of known refractive index.

-

Apply a few drops of the this compound sample onto the prism of the refractometer.

-

Close the prism and allow the sample to equilibrate to the measurement temperature (typically 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. For ¹³C NMR, a larger number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Data Processing: Process the interferogram to obtain the infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. May cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of the chemical properties and analytical methodologies for this compound, intended to support the research and development activities of professionals in the chemical and pharmaceutical sciences.

References

(S)-1-(4-Chlorophenyl)ethanol CAS number and structure

An In-depth Technical Guide on (S)-1-(4-Chlorophenyl)ethanol

This technical guide offers a comprehensive overview of this compound, a significant chiral intermediate primarily utilized in the pharmaceutical and fine chemical sectors.[1][2] The content herein is curated for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Chemical Identification and Structure

This compound is a secondary alcohol featuring a stereogenic center at the carbinol carbon, attached to a 4-chlorophenyl group.[1][2] The specific "(S)" designation denotes the absolute configuration at this chiral center.

-

Chemical Name: this compound

-

Synonyms: (S)-4-Chloro-α-methylbenzyl alcohol, (1S)-1-(4-chlorophenyl)ethanol[3]

-

CAS Number: 99528-42-4[3]

-

InChIKey: MVOSNPUNXINWAD-LURJTMIESA-N[3]

-

Canonical SMILES: C--INVALID-LINK--c1ccc(Cl)cc1

It is important to distinguish the enantiomerically pure (S)-form from its racemic mixture, 1-(4-Chlorophenyl)ethanol, which is registered under CAS Number 3391-10-4.[5][6][7]

Physicochemical Data

This compound typically presents as a colorless to pale yellow liquid under ambient conditions.[1][5] It exhibits good solubility in common organic solvents but is sparingly soluble in water.[1][5]

| Property | Value | Reference(s) |

| Molecular Weight | 156.61 g/mol | [3][6][7] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 119 °C @ 10 mmHg | [6][8] |

| Density | 1.171 g/mL at 25 °C | [6][8] |

| Refractive Index | n20/D 1.541 | [6] |

| Flash Point | >110 °C (>230 °F) | [6] |

| pKa (Predicted) | 14.22 ± 0.20 | [5] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is of paramount importance for pharmaceutical applications, primarily achieved via asymmetric reduction of the prochiral ketone, 4'-chloroacetophenone.[1][9]

Biocatalytic Asymmetric Reduction

Biocatalysis is a preferred method due to its high enantioselectivity, operational simplicity under mild conditions, and environmental benefits.[9]

Experimental Protocol: Whole-Cell Bioreduction using Lactobacillus reuteri [9]

-

Culture and Harvest: Lactobacillus reuteri is cultured to a sufficient cell density. The cells are then harvested via centrifugation and washed with a suitable buffer, such as a phosphate buffer at pH 7.0.[9]

-

Biocatalytic Reaction: The harvested cells are re-suspended in the buffer, to which the substrate (4'-chloroacetophenone) and a co-substrate for cofactor regeneration (e.g., glucose) are added.[1][9]

-

Incubation: The reaction mixture is incubated at a controlled temperature, for instance, 30 °C, with gentle agitation to ensure homogeneity.[9] Reaction progress is monitored using analytical techniques like TLC or GC.[9]

-

Extraction and Purification: Upon completion, the product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate.[1][9] The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[9] The resulting crude product is purified by column chromatography to yield the enantiomerically pure this compound.[1][9]

Chemocatalytic Asymmetric Transfer Hydrogenation

This method provides a robust chemical route to the desired enantiomer.[10]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [10]

-

Catalyst Solution Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a chiral ruthenium catalyst and a corresponding chiral ligand are dissolved in an appropriate solvent, which also serves as the hydrogen source (e.g., 2-propanol).[10]

-

Hydrogenation Reaction: 4'-chloroacetophenone is added to the prepared catalyst solution. The reaction is stirred at a specified temperature until completion.[10]

-

Work-up and Purification: Following the reaction, the mixture is worked up to remove the catalyst and solvent. The product is then purified, typically through column chromatography or distillation.

Applications in Pharmaceutical Development

This compound serves as a crucial chiral synthon for a variety of active pharmaceutical ingredients (APIs).[1] Its most notable application is as a key intermediate in the synthesis of the second-generation antihistamine, Cetirizine, and its active enantiomer, Levocetirizine.[1]

dot

Caption: Key asymmetric synthesis routes to this compound.

Role in Cetirizine Synthesis

The chirality of the starting alcohol is critical for the stereospecific synthesis of Levocetirizine, the more active enantiomer of Cetirizine. The general synthetic logic involves the coupling of the chiral alcohol moiety with the piperazine core structure.

dot

Caption: Logical workflow for the synthesis of Cetirizine.

Analytical Characterization

The structural integrity, purity, and enantiomeric excess of this compound are confirmed through a suite of standard analytical methods:

-

Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy are used for structural elucidation.[5]

-

Mass Spectrometry: Confirms the molecular weight and fragmentation pattern.[5]

-

Chiral Chromatography: Chiral HPLC or GC is essential for quantifying the enantiomeric excess (e.e.).[1]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[3] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (1S)-1-(4-chlorophenyl)ethan-1-ol | C8H9ClO | CID 6950175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-(4-氯苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 1-(4-Chlorophenyl)ethanol | 3391-10-4 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Physical and spectral properties of (S)-1-(4-Chlorophenyl)ethanol

An In-depth Technical Guide on the Physical and Spectral Properties of (S)-1-(4-Chlorophenyl)ethanol

This technical guide provides a comprehensive overview of the core physical and spectral properties of this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its key characteristics.

Physical and Chemical Properties

This compound is a chiral secondary alcohol featuring a 4-chlorophenyl group attached to a stereogenic carbinol center.[3] At room temperature, it typically appears as a colorless to pale yellow liquid.[4] It is soluble in common organic solvents but has limited solubility in water.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [4][5] |

| Molecular Weight | 156.61 g/mol | [4][5] |

| CAS Number | 99528-42-4 | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 119 °C at 10 mmHg | [4] |

| Density | 1.171 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.541 | [4] |

| Specific Optical Rotation | [α]²⁵D = -46.3° (c=1.00 in CHCl₃) | |

| pKa (Predicted) | 14.22 ± 0.20 | [4] |

| Flash Point | >110 °C | [4] |

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Table 2: Spectral Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.32 – 7.23 (m, 4H, Ar-H), 4.84 (q, J = 6.4 Hz, 1H, CHOH), 2.06 (br s, 1H, OH), 1.44 (d, J = 6.5 Hz, 3H, CH₃) | [6] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 144.2, 133.0, 128.6, 126.8, 69.7, 25.2 | [6] |

| Infrared (IR) | νₘₐₓ (cm⁻¹): ~3400 (broad, O-H stretch), additional peaks corresponding to C-H and C-Cl bonds. | [7] |

| Mass Spectrometry (MS) | The molecular ion peak may be small or absent. Fragmentation often involves the loss of a hydrogen atom (M-1), water (M-18), or a methyl group (M-15). Aromatic alcohols typically show a prominent molecular ion peak due to the stability of the aromatic ring. | [8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis via Asymmetric Reduction

The enantioselective synthesis of this compound can be achieved through the biocatalytic reduction of 4'-chloroacetophenone.

Protocol: Biocatalytic Reduction of 4'-Chloroacetophenone [2]

-

Culture Preparation: Cultivate a suitable microorganism, such as Acetobacter sp. CCTCC M209061, in an appropriate medium to obtain the biocatalyst.[3]

-

Biotransformation: Re-suspend the harvested cells in a buffer. Add 4'-chloroacetophenone as the substrate and a co-substrate like glucose for cofactor regeneration.[2]

-

Reaction Monitoring: Gently agitate the mixture at a controlled temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Extraction: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.[2]

-

Purification and Analysis: Dry the combined organic layers and evaporate the solvent. Purify the resulting this compound using silica gel column chromatography.[2] Confirm the product's identity and determine the enantiomeric excess via chiral HPLC analysis.[2]

Determination of Optical Rotation

The specific rotation is a fundamental property for characterizing chiral compounds.[10]

Protocol: Measurement of Specific Rotation [10][11]

-

Instrument Preparation: Use a calibrated polarimeter and a sodium D-line (589 nm) light source.[11] Determine the zero point of the instrument with a cell containing the solvent (e.g., chloroform).[11]

-

Sample Preparation: Prepare a solution of this compound of a known concentration (c), typically in g/mL, in a suitable solvent.[10]

-

Measurement: Fill the polarimeter cell of a known path length (l) in decimeters with the sample solution and measure the observed rotation (α) at a specific temperature (T).[10]

-

Calculation: Calculate the specific rotation [α]TD using the formula: [α]TD = α / (l × c).[10]

Determination of Enantiomeric Excess by Chiral HPLC

Chiral HPLC is a precise method for determining the enantiomeric purity of the compound.[1][12]

Protocol: Chiral HPLC Analysis [13]

-

System and Mobile Phase Preparation: Use an HPLC system with a suitable chiral stationary phase (CSP) column, such as a Chiralcel® OD-H.[13] Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), and degas it.[13]

-

Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.[13]

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter it through a 0.45 µm syringe filter.[13]

-

Chromatographic Conditions: Inject the sample and run the analysis under optimized conditions for flow rate, temperature, and UV detection wavelength (e.g., 210 nm).[13]

-

Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] × 100.[12]

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of synthesized this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (1S)-1-(4-chlorophenyl)ethan-1-ol | C8H9ClO | CID 6950175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. minio.scielo.br [minio.scielo.br]

- 8. whitman.edu [whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. digicollections.net [digicollections.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Advent of a Key Chiral Building Block: The Discovery and First Synthesis of (S)-1-(4-Chlorophenyl)ethanol

(S)-1-(4-Chlorophenyl)ethanol, a crucial chiral intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, did not emerge from a single, isolated discovery. Instead, its development is intrinsically linked to the pioneering advancements in asymmetric synthesis during the latter half of the 20th century. The quest for enantiomerically pure compounds drove the innovation of catalytic methods capable of selectively producing one enantiomer of a chiral molecule over the other. The primary route to this compound has been the asymmetric reduction of its prochiral precursor, 4-chloroacetophenone. This technical guide delves into the seminal methods that enabled the first selective syntheses of this important chiral alcohol.

Early Synthetic Approaches: A Tale of Biocatalysis and Chemocatalysis

The first successful enantioselective syntheses of this compound were achieved through two main strategies that were being actively developed in the 1980s and 1990s: biocatalysis and chemocatalysis.

Biocatalysis: The ability of microorganisms and their enzymes to perform stereoselective transformations was a burgeoning field. Yeasts, in particular, were recognized for their utility in reducing ketones to chiral alcohols. Early investigations demonstrated that various yeast strains, including Saccharomyces cerevisiae, could reduce 4-chloroacetophenone to the corresponding alcohol with varying degrees of enantioselectivity.[1] A notable and well-documented early example of a highly enantioselective biocatalytic reduction for a range of ketones, including 4-chloroacetophenone, involved the use of plant-based biocatalysts. A 2002 study by J. S. Yadav and colleagues detailed the use of Daucus carota (carrot) root for the efficient and highly selective reduction of 4-chloroacetophenone to this compound.[2][3] This "green chemistry" approach offered high enantiomeric excess under mild conditions.

Chemocatalysis: Concurrently, rapid advancements in organometallic chemistry led to the development of powerful chiral catalysts for asymmetric reductions. Two landmark methods stand out:

-

Noyori Asymmetric Hydrogenation: The work of Ryoji Noyori and his research group in the 1980s and 1990s on ruthenium-based catalysts for asymmetric hydrogenation was transformative.[4] These catalysts, particularly those employing the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of a wide array of ketones. While the initial reports focused on other substrates, the methodology was quickly applied to acetophenone derivatives. Later work by Noyori and others on asymmetric transfer hydrogenation also proved highly effective for the reduction of substrates like 4-chloroacetophenone.[5][6]

-

Corey-Bakshi-Shibata (CBS) Reduction: Developed in the late 1980s by E.J. Corey, Raman K. Bakshi, and Saizo Shibata, the CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones with borane. This method provided a predictable and highly enantioselective route to chiral alcohols.

While pinpointing the absolute "first" documented synthesis of this compound is challenging due to the rapid parallel developments in the field, the biocatalytic method using Daucus carota and the chemocatalytic asymmetric transfer hydrogenation represent some of the earliest, well-documented, and highly successful approaches.

Quantitative Data Summary

The following tables summarize the quantitative data from early and significant synthetic methods for this compound.

Table 1: Biocatalytic Reduction of 4-Chloroacetophenone

| Biocatalyst | Substrate Concentration | Reaction Time | Yield (%) | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |

| Daucus carota (Carrot Root) | Not specified | 72 h | 90 | >99 | S | [2][3] |

| Saccharomyces cerevisiae B5 | 1 g/L | 24 h | >99 | >99 | R (for 2'-chloroacetophenone) | [1][7] |

Note: The study with Saccharomyces cerevisiae B5 focused on 2'-chloroacetophenone, but demonstrates the potential of yeast for reducing chloroacetophenones with high selectivity.

Table 2: Chemocatalytic Asymmetric Hydrogenation of 4-Chloroacetophenone

| Catalyst System | Hydrogen Source | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Product Configuration | Reference |

| Ru(II)/TsDPEN | HCOOH/TEA (5:2) | 40 | High | High | Not specified | [5] |

Note: Specific yield and ee for 4-chloroacetophenone were not detailed in the general description of the method.

Detailed Experimental Protocols

Biocatalytic Reduction of 4-Chloroacetophenone using Daucus carota

This protocol is based on the procedure described by J. S. Yadav, et al. in 2002.[2][3]

Materials:

-

4-Chloroacetophenone

-

Fresh Daucus carota (carrot) roots

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Fresh carrot roots are thoroughly washed, peeled, and grated.

-

In a flask, the grated carrot (e.g., 100 g) is suspended in distilled water (e.g., 200 mL).

-

4-Chloroacetophenone (e.g., 1 mmol) is added to the suspension.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 72 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the carrot pulp.

-

The aqueous filtrate is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone

This is a general protocol based on the Noyori asymmetric transfer hydrogenation methodology.[5][8]

Materials:

-

4-Chloroacetophenone

-

Chiral Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Dichloromethane or Methanol)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A 5:2 azeotropic mixture of formic acid and triethylamine is prepared as the hydrogen source.

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), 4-chloroacetophenone is dissolved in the anhydrous solvent.

-

The chiral ruthenium catalyst (e.g., 0.5-1 mol%) is added to the solution.

-

The formic acid/triethylamine mixture is added, and the reaction is stirred at a specified temperature (e.g., 40 °C).

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched 1-(4-Chlorophenyl)ethanol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the biocatalytic and chemocatalytic synthesis of this compound.

Caption: Workflow for the biocatalytic reduction of 4-chloroacetophenone.

Caption: Workflow for the asymmetric transfer hydrogenation of 4-chloroacetophenone.

Conclusion

The discovery and initial synthesis of this compound were not a singular event but rather the application of emerging technologies in asymmetric synthesis to a molecule of growing industrial importance. Both biocatalytic and chemocatalytic routes were established early on as viable methods for producing this chiral alcohol with high enantiopurity. These foundational methods paved the way for further process optimization and the large-scale production necessary for its widespread use in the pharmaceutical and agrochemical industries. The early successes in synthesizing this compound are a testament to the power of asymmetric catalysis in modern organic chemistry.

References

- 1. [Preparation of chiral alcohol by stereoselective reduction of acetophenone and chloroacetophenone with yeast cells]. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 2. Efficient Enantioselective Reduction of Ketones with Daucus carota Root [organic-chemistry.org]

- 3. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. researchgate.net [researchgate.net]

- 6. kanto.co.jp [kanto.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

The Role of (S)-1-(4-Chlorophenyl)ethanol in Catalysis: A Technical Guide

(S)-1-(4-Chlorophenyl)ethanol is a pivotal chiral building block, or synthon, in modern organic and medicinal chemistry.[1][2][3] While not a catalyst itself, its significance in the field of catalysis is twofold. Primarily, it serves as a benchmark product in the development and optimization of asymmetric catalytic reduction methods. Secondly, it acts as a valuable precursor for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).[1][2] This technical guide provides an in-depth analysis of the catalytic mechanisms, quantitative performance, and experimental protocols associated with the synthesis of this important chiral alcohol.

Core Application: A Benchmark for Asymmetric Catalysis

The enantioselective synthesis of this compound from its corresponding prochiral ketone, 4'-chloroacetophenone, is a widely studied and crucial transformation.[2][3] The efficiency and stereoselectivity of various catalytic systems are often evaluated using this specific reaction. The "mechanism of action" in this context refers to the catalytic cycle of the system employed to produce the chiral alcohol. The most prominent and effective methods include asymmetric transfer hydrogenation (ATH), biocatalytic reduction, and chemoenzymatic dynamic kinetic resolution.

Asymmetric Transfer Hydrogenation (ATH) with Ruthenium Catalysts

Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of ketones.[4] This technique typically involves a chiral ruthenium catalyst and a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol.[4][5]

Mechanism of Action:

The catalytic cycle for ATH with a Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complex is a well-established outer-sphere mechanism.

-

Activation: The pre-catalyst, often a Ru(II)-arene complex, reacts with the hydrogen donor (e.g., formate from HCOOH/NEt₃) to form the active 18-electron ruthenium hydride species.

-

Coordination & Hydride Transfer: The ketone substrate (4'-chloroacetophenone) does not coordinate directly to the metal center. Instead, it forms a transient complex with the ruthenium hydride. The hydride is then transferred to the carbonyl carbon of the ketone via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.

-

Product Release & Regeneration: The resulting this compound is released, and the ruthenium complex is regenerated by reaction with another molecule of the hydrogen donor, completing the catalytic cycle.

Biocatalytic Reduction

Biocatalysis provides an environmentally friendly and highly selective route to chiral alcohols.[3][4] Whole-cell biocatalysts (e.g., Lactobacillus kefir, Rhodotorula rubra) or isolated enzymes (ketoreductases) are used to reduce 4'-chloroacetophenone with exceptional enantioselectivity, often exceeding 99% e.e.[6][7]

Mechanism of Action:

The mechanism involves the enzyme's active site, which contains a cofactor, typically NADPH (Nicotinamide adenine dinucleotide phosphate).

-

Binding: The 4'-chloroacetophenone substrate binds to the enzyme's active site in a specific orientation dictated by the chiral pocket.

-

Hydride Transfer: The reduced cofactor (NADPH) transfers a hydride ion to the carbonyl carbon of the ketone. The stereochemistry is controlled by the fixed geometry of the substrate, cofactor, and amino acid residues within the active site.

-

Product Release & Cofactor Regeneration: The (S)-alcohol product is released. The oxidized cofactor (NADP+) is then reduced back to NADPH by a cellular regeneration system, often involving a sacrificial co-substrate like glucose or isopropanol, allowing the catalytic cycle to continue.

Quantitative Data Summary

The selection of a catalytic method depends on factors like desired enantiomeric excess (e.e.), yield, cost, and environmental impact. Biocatalytic and modern chemocatalytic methods consistently deliver high performance.

| Method | Catalyst / Biocatalyst | Product | Yield (%) | e.e. (%) | Key Features |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | (R)-1-(4-Chlorophenyl)ethanol | >99 | 97 | High yield, well-defined catalyst system.[4] |

| Asymmetric Hydrogenation | Ru(II)-BINAP catalyst / H₂ | (R)- or this compound | High | Up to 99 | High enantioselectivity, requires high-pressure equipment.[6] |

| Biocatalytic Reduction | Rhodotorula rubra (yeast) | This compound | ~98 | >99 | Environmentally friendly, mild conditions, high enantioselectivity.[6] |

| Biocatalytic Reduction | Lactobacillus kefir | (R)-1-(4-Chlorophenyl)ethanol | ~80 | >99 | Utilizes whole-cell biocatalysts.[7] |

| Dynamic Kinetic Resolution (DKR) | Novozym-435 & Shvo's catalyst | Enantiopure Acetate/Alcohol | >90 | >99 | Allows for theoretical 100% conversion of a racemate to one enantiomer.[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing these catalytic transformations.

Protocol 1: Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN[4][5]

-

Materials: 4'-Chloroacetophenone, RuCl--INVALID-LINK-- catalyst, formic acid (HCOOH), triethylamine (NEt₃), suitable solvent (e.g., acetonitrile).

-

Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 4'-chloroacetophenone substrate and the Ruthenium catalyst (Substrate/Catalyst ratio typically 2000:1 to 100:1) in the solvent in a Schlenk flask.

-

Reagent Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this hydrogen donor mixture to the reaction flask (typically 2-5 equivalents relative to the substrate).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28-40°C).

-

Monitoring and Work-up: Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then brine.

-

Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantiomeric excess of the purified product is determined by chiral HPLC or GC.

Protocol 2: Whole-Cell Biocatalytic Reduction[4][7]

-

Materials: Cultured cells (e.g., Lactobacillus kefir), buffer solution (e.g., phosphate buffer, pH 6.5-7.5), glucose (as co-substrate for cofactor regeneration), 4'-chloroacetophenone.

-

Reaction Setup: Harvest the cultured cells by centrifugation and resuspend them in the buffer to a specific optical density.

-

Reagent Addition: To the cell suspension, add glucose (e.g., 1-2% w/v) and the 4'-chloroacetophenone substrate (e.g., 10-50 mM), which may be dissolved in a co-solvent like DMSO to aid solubility.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

-

Monitoring and Work-up: Monitor the conversion by GC or HPLC. After the reaction, saturate the aqueous phase with NaCl and perform a liquid-liquid extraction with ethyl acetate.

-

Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product if necessary and determine the yield and enantiomeric excess by chiral HPLC or GC.

Role as a Chiral Precursor

While its primary role in catalysis is as a benchmark product, the enantiomerically pure this compound produced is a valuable intermediate for further synthesis.[1][2][3] It is a key starting material for important pharmaceuticals, including the antihistamine Cetirizine.[1] The synthetic pathways involve the substitution or derivatization of the hydroxyl group, where the stereocenter established during the catalytic reduction is retained in the final API.

References

Enantiopure 1-(4-Chlorophenyl)ethanol: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure 1-(4-Chlorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and agrochemical industries. While primarily utilized as a versatile chiral building block for the synthesis of more complex molecules, evidence from structurally related compounds suggests that the individual (R)- and (S)-enantiomers of 1-(4-Chlorophenyl)ethanol likely possess distinct biological activities, particularly notable antifungal properties. This technical guide provides a comprehensive overview of the known and inferred biological activities of these enantiomers, with a focus on their potential as antifungal agents. Detailed experimental protocols for assessing antifungal efficacy are provided, alongside visualizations of relevant experimental workflows to support further research and development in this area.

Introduction

1-(4-Chlorophenyl)ethanol is a secondary alcohol containing a single stereocenter, and therefore exists as a pair of enantiomers: (R)-1-(4-Chlorophenyl)ethanol and (S)-1-(4-Chlorophenyl)ethanol. The specific three-dimensional arrangement of atoms in these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors, resulting in varied pharmacological and toxicological profiles. While much of the existing literature focuses on the synthesis and application of these enantiomers as intermediates, this guide consolidates the available information on their inherent biological activities. The primary focus is on their antifungal properties against common phytopathogenic fungi.

Antifungal Activity

A key study investigating a series of 22 aromatic chlorophenyl derivatives demonstrated significant in vitro antifungal activity against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides.[1][2] Within this series, the enantiomers of the closely related compound, 1-(4'-chlorophenyl)-2-phenylethanol, exhibited the most potent inhibition of fungal growth.[1][2] This highlights the importance of the chiral center in the biological action of this class of compounds.

Based on these findings, it is hypothesized that the (R)- and (S)-enantiomers of 1-(4-Chlorophenyl)ethanol will also display differential antifungal activity. Further investigation is required to quantify the specific minimum inhibitory concentrations (MIC) or half-maximal effective concentrations (EC50) for each enantiomer against a range of fungal species.

Quantitative Data for a Structurally Related Analog

The following table summarizes the antifungal activity of the enantiomers of 1-(4'-chlorophenyl)-2-phenylethanol against two significant plant pathogens. This data is presented as a surrogate to guide future studies on 1-(4-Chlorophenyl)ethanol enantiomers.

| Compound | Fungal Species | Activity Metric | Value | Reference |

| (S)-1-(4'-chlorophenyl)-2-phenylethanol | Botrytis cinerea | % Inhibition | High | [1][2] |

| (R)-1-(4'-chlorophenyl)-2-phenylethanol | Botrytis cinerea | % Inhibition | High | [1][2] |

| (S)-1-(4'-chlorophenyl)-2-phenylethanol | Colletotrichum gloeosporioides | % Inhibition | High | [1][2] |

| (R)-1-(4'-chlorophenyl)-2-phenylethanol | Colletotrichum gloeosporioides | % Inhibition | High | [1][2] |

Experimental Protocols

To facilitate the investigation of the biological activity of enantiopure 1-(4-Chlorophenyl)ethanol, detailed protocols for common antifungal assays are provided below. These protocols are adapted from established methodologies for testing the efficacy of antifungal compounds against phytopathogenic fungi.[3]

Mycelial Growth Inhibition Assay

This assay determines the effect of the test compounds on the vegetative growth of fungi.

Materials:

-

Pure cultures of fungal strains (e.g., Botrytis cinerea, Colletotrichum gloeosporioides)

-

Potato Dextrose Agar (PDA) or a suitable growth medium

-

Sterile petri dishes (90 mm)

-

Stock solutions of (R)- and this compound in a suitable solvent (e.g., DMSO, ethanol)

-

Sterile cork borer (5-7 mm diameter)

-

Incubator set to the optimal growth temperature for the fungus (typically 22-28 °C)

-

Calipers or a ruler for measuring colony diameter

Procedure:

-

Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60 °C.

-

Incorporation of Test Compounds: Add the appropriate volume of the stock solutions of (R)- and this compound to the molten PDA to achieve the desired final concentrations (a concentration range of 10-500 µg/mL is a typical starting point). Also, prepare control plates with the solvent alone.

-

Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plates has reached the edge of the plate.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where:

-

dc is the average diameter of the fungal colony on the control plate.

-

dt is the average diameter of the fungal colony on the treated plate.

-

Spore Germination Inhibition Assay

This assay assesses the effect of the test compounds on the germination of fungal spores.

Materials:

-

Fungal culture with abundant sporulation

-

Sterile distilled water

-

Hemocytometer or spectrophotometer for spore counting

-

Microtiter plates (96-well) or glass slides

-

Stock solutions of (R)- and this compound

-

Suitable liquid growth medium (e.g., Potato Dextrose Broth - PDB)

-

Microscope

Procedure:

-

Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Spore Concentration Adjustment: Adjust the spore concentration to a final density of approximately 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer or by measuring the optical density.

-

Assay Setup: In the wells of a microtiter plate or on glass slides, mix the spore suspension with the liquid growth medium containing various concentrations of the (R)- and (S)-enantiomers of 1-(4-Chlorophenyl)ethanol. Include a solvent control.

-

Incubation: Incubate the plates or slides in a humid chamber at the optimal temperature for spore germination for a period sufficient for germination to occur in the control (typically 12-24 hours).

-

Microscopic Examination: Observe a minimum of 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least twice the length of the spore.

-

Calculation of Inhibition: Calculate the percentage of spore germination inhibition using the formula: % Inhibition = [(gc - gt) / gc] x 100 where:

-

gc is the percentage of germinated spores in the control.

-

gt is the percentage of germinated spores in the treatment.

-

Visualizations

Experimental Workflow for Antifungal Activity Screening

Caption: Workflow for in vitro antifungal activity screening.

Logical Relationship of Enantiomers and Biological Activity

Caption: Enantiomers can exhibit distinct biological activities.

Conclusion

While enantiopure 1-(4-Chlorophenyl)ethanol is well-established as a valuable chiral intermediate, its intrinsic biological activities, particularly its antifungal properties, remain an underexplored area of research. Drawing parallels from structurally similar compounds, it is highly probable that the (R)- and (S)-enantiomers possess distinct and potentially potent antifungal activities. This guide provides the foundational knowledge and detailed experimental protocols necessary to embark on a thorough investigation of these properties. Such research could unlock new applications for these enantiomers as active ingredients in antifungal formulations for the agricultural or pharmaceutical sectors. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the enantioselective antifungal effects of 1-(4-Chlorophenyl)ethanol.

References

(S)-1-(4-Chlorophenyl)ethanol safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of (S)-1-(4-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound, a chemical intermediate utilized in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound, with the CAS number 99528-42-4, is a compound used in various chemical syntheses.[1] Its properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H9ClO[1][2] |

| Molecular Weight | 156.61 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 119 °C at 10 mmHg |

| Density | 1.171 g/mL at 25 °C |

| Refractive Index | n20/D 1.541 |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[1] |

| Acute Toxicity, Dermal | Category 4[1] |

| Acute Toxicity, Inhalation | Category 4[1] |

| Skin Corrosion/Irritation | Category 2[1][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2/2A[1][3][4] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system)[3][4] |

Hazard Statements:

Experimental Protocols for Safety and Handling

While specific experimental protocols for determining the toxicity of this compound are not detailed in the provided safety data sheets, the following represents a general methodology for handling this chemical safely in a laboratory setting.

3.1. General Handling Protocol

-

Preparation : Before handling, ensure that the work area is well-ventilated.[2][5][6] An operational chemical fume hood is required. Eyewash stations and safety showers must be readily accessible.[2]

-

Personal Protective Equipment (PPE) : Don appropriate PPE, including:

-

Eye Protection : Safety glasses with side shields or goggles (compliant with EN 166).[2]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[2][3] Check manufacturer's recommendations for breakthrough time and glove thickness.[2]

-

Body Protection : A lab coat or other protective clothing to prevent skin exposure.[2][3]

-

Respiratory Protection : If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator (e.g., N95 dust mask for particulates, or a respirator with appropriate cartridges for vapors).

-

-

Handling :

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge.[7]

-

Post-Handling :

3.2. Storage Protocol

-

Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5][6][7]

-

Conditions : Store away from heat, sparks, open flames, and other ignition sources.[7] Keep away from incompatible materials such as strong oxidizing agents.

-

Segregation : Store separately from foodstuffs and animal feeds.[3][4]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Immediate Actions :

-

Containment and Cleanup :

-

Wear appropriate personal protective equipment.[5]

-

For small spills, absorb with an inert material (e.g., sand, silica gel, universal binder).[2][6]

-

For large spills, dike the area to contain the material.[6]

-

Collect the absorbed material and spilled substance into a suitable, labeled container for disposal.[2][5][6]

-

-

Post-Cleanup :

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][5][9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[4][9][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5][9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5][8][10] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6][11]

-

Waste Chemical :

-

Empty Containers :

Signaling Pathways and Experimental Workflows

As of the latest review, detailed public information on the specific signaling pathways affected by this compound is not available. Toxicological data presented in safety data sheets are typically derived from standardized assays (e.g., OECD guidelines) that may not elucidate specific molecular mechanisms.

Below is a logical workflow for the safe handling of this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical receive proper training and have access to the full Safety Data Sheet before commencing work.

References

- 1. (1S)-1-(4-chlorophenyl)ethan-1-ol | C8H9ClO | CID 6950175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.de [fishersci.de]

- 3. download.basf.com [download.basf.com]

- 4. download.basf.com [download.basf.com]

- 5. echemi.com [echemi.com]

- 6. download.basf.com [download.basf.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Page loading... [guidechem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. ethz.ch [ethz.ch]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

An In-depth Technical Guide on the Solubility of (S)-1-(4-Chlorophenyl)ethanol in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(4-Chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive published quantitative data on the solubility of this compound in a range of common organic solvents, this document focuses on providing a detailed framework for determining its solubility. This includes a thorough experimental protocol based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, this guide presents a logical workflow for solubility determination to aid researchers in generating reliable and reproducible data.

Introduction

This compound is a chiral aromatic alcohol of significant interest in the pharmaceutical industry due to its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes such as crystallization, and formulation development. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution, impacting reaction kinetics, yield, and the overall efficiency of chemical processes.

This guide addresses the current gap in publicly available, detailed quantitative solubility data for this compound in common organic solvents. While it is generally known to be soluble in organic solvents and insoluble in water, specific solubility values are essential for precise process design and development.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 1-(4-Chlorophenyl)ethanol is provided below.

| Property | Value |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 119 °C at 10 mmHg |

| Density | 1.171 g/mL at 25 °C |

| Solubility in Water | Insoluble[1] |

| Solubility in DMSO | 200 mg/mL[2] |

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a complete set of quantitative solubility data for this compound in a range of common organic solvents such as methanol, ethanol, isopropanol, acetone, and ethyl acetate at various temperatures. The table below is presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| User-defined |

Experimental Protocol for Solubility Determination

The following protocol describes a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is a reliable approach for generating accurate solubility data.[3][4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Equilibrate the samples by shaking for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaking and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate mobile phase, flow rate, and UV detection wavelength.

-

Dilute the filtered saturated solution with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the prepared standards and the diluted sample solution into the HPLC system and record the peak areas.

-

Data Analysis

-

Calibration Curve:

-

Plot a graph of peak area versus the concentration of the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linearity.

-

-

Solubility Calculation:

-

Using the peak area of the diluted sample and the calibration curve equation, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

The solubility can be expressed in various units:

-

g/100 g solvent: (mass of solute / mass of solvent) * 100

-

Mole fraction (χ): moles of solute / (moles of solute + moles of solvent)

-

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of the solubility of this compound.

Conclusion

This technical guide has outlined the importance of understanding the solubility of this compound in organic solvents for pharmaceutical research and development. While a comprehensive dataset of its solubility in common organic solvents is not currently available in the public domain, this document provides a robust and detailed experimental protocol to enable researchers to generate this critical data. The provided workflow and data table templates are intended to facilitate a systematic and standardized approach to solubility determination, thereby contributing to a better understanding of the physicochemical properties of this important chiral intermediate. It is recommended that future research focuses on generating and publishing this solubility data to aid the wider scientific community.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(4-Chlorophenyl)ethanol

Introduction

(S)-1-(4-Chlorophenyl)ethanol is a critical chiral building block in the synthesis of numerous biologically active molecules and pharmaceuticals. The specific stereochemistry of this alcohol is often paramount to the efficacy and safety of the final active pharmaceutical ingredient. Consequently, the development of efficient and highly selective methods for its asymmetric synthesis is a significant focus in the fields of organic chemistry and drug development. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, with a primary focus on asymmetric transfer hydrogenation (ATH), a robust and widely used method.

Core Principle: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, such as 4-chloroacetophenone, to the corresponding chiral alcohols.[1] This method typically utilizes a chiral catalyst, often a ruthenium or rhodium complex, in the presence of a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[1] The chiral ligand coordinated to the metal center directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Quantitative Data Summary

The following table summarizes the quantitative data for the asymmetric synthesis of 1-(4-chlorophenyl)ethanol using various catalytic systems. This allows for a direct comparison of catalyst performance under different conditions.

| Catalyst/Pre-catalyst | Chiral Ligand | Hydrogen Donor | Base | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |

| RuCl[(S,S)-TsDPEN] | (S,S)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 | 98 | (R) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | i-PrOH | KOH | 80 | >99 | 97 | (R) |

| Ru(II)-BINAP | BINAP | H₂ | - | Not Specified | High | Up to 99 | (R) or (S) |

| Iron(II) Complex | P–NH–N–P | HCOOK/H₂O | - | Not Specified | up to 88 | up to 76 | Not Specified |

| Rhodotorula rubra (yeast) | - | - | - | Not Specified | ~98 | >99 | (S) |

Experimental Workflow and Mechanism

The general workflow for the asymmetric synthesis of this compound via asymmetric transfer hydrogenation is depicted below. It involves the preparation of the reaction mixture, the catalytic reduction, and subsequent workup and purification.

Caption: General workflow for the asymmetric synthesis of this compound.

The catalytic cycle for a Noyori-type ruthenium catalyst in asymmetric transfer hydrogenation involves the coordination of the ketone, hydride transfer from the metal complex to the ketone, and regeneration of the catalyst by the hydrogen donor.

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation using RuCl[(S,S)-TsDPEN] and Formic Acid/Triethylamine

This protocol describes the asymmetric transfer hydrogenation of 4-chloroacetophenone to this compound.

Materials:

-

4-Chloroacetophenone

-

RuCl[(S,S)-TsDPEN] catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroacetophenone (1 mmol) in a suitable solvent (e.g., 5 mL of dichloromethane).

-

Catalyst Addition: Add the RuCl[(S,S)-TsDPEN] catalyst (typically 0.5-1 mol%).

-

Hydrogen Donor Preparation: In a separate vial, freshly prepare a 5:2 mixture of formic acid and triethylamine.

-

Reaction Initiation: Add the freshly prepared formic acid/triethylamine mixture (e.g., 1-2 mL) to the reaction flask.

-

Reaction Conditions: Stir the reaction mixture at 28 °C for 12-24 hours.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup:

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.

-

Combine the organic layers.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the enantiomerically enriched this compound.[1]

-

Analysis: Determine the yield and enantiomeric excess (e.e.%) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Alternative Methods

While asymmetric transfer hydrogenation is a highly effective method, other techniques can also be employed for the synthesis of this compound:

-

Biocatalytic Reduction: This environmentally friendly approach utilizes enzymes or whole-cell systems, such as Rhodotorula rubra (yeast), to achieve high enantioselectivity under mild conditions.[2]

-

Chemoenzymatic Dynamic Kinetic Resolution: This method allows for the theoretical 100% conversion of a racemic mixture of 1-(4-chlorophenyl)ethanol into a single enantiomer. It combines an enzymatic resolution with an in-situ racemization of the undesired enantiomer.[1]

The asymmetric synthesis of this compound can be successfully achieved through various methods, with asymmetric transfer hydrogenation being a particularly robust and well-documented approach. The choice of catalyst, ligand, and reaction conditions is crucial for obtaining high yields and enantioselectivities. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.

References

Application Notes and Protocols for the Kinetic Resolution of Racemic 1-(4-Chlorophenyl)ethanol

Introduction

The kinetic resolution of racemic 1-(4-Chlorophenyl)ethanol is a critical process for the production of enantiomerically pure forms of this chiral alcohol, which serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(4-Chlorophenyl)ethanol using lipase, a widely adopted and efficient biocatalytic method.[3] The principle of this method lies in the differential reaction rates of the two enantiomers with a chiral catalyst, typically a lipase, which selectively acylates one enantiomer, allowing for the separation of the enantioenriched unreacted alcohol and the newly formed ester.[2][3]

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases, a class of serine hydrolases, demonstrate high enantioselectivity in the acylation of secondary alcohols.[3][4] In the presence of an acyl donor, the lipase preferentially catalyzes the acylation of one enantiomer of the racemic alcohol (e.g., the R-enantiomer) to form an ester, while the other enantiomer (e.g., the S-enantiomer) remains largely unreacted.[3] This disparity in reaction rates enables the separation of the mixture into an enantioenriched alcohol and an enantioenriched ester. A significant advantage of this biocatalytic method is the mild reaction conditions, which minimize side reactions and are environmentally benign.[3] The theoretical maximum yield for the resolved alcohol is 50%.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the kinetic resolution and the analytical determination of enantiomeric excess (ee) for 1-(4-Chlorophenyl)ethanol.

| Parameter | Value | Reference(s) |

| Enzyme | Immobilized Candida antarctica lipase B (CALB), e.g., Novozym 435 | [2] |

| Acyl Donor | Isopropenyl acetate or 4-chlorophenyl acetate | [2][5] |

| Solvent | Anhydrous toluene | [2] |

| Temperature | 30-40 °C | [3] |

| Analytical Method | Chiral High-Performance Liquid Chromatography (HPLC) | [1][2] |

| Chiral Stationary Phase | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | [1][2] |

| Mobile Phase (HPLC) | n-Hexane / 2-Propanol (97:3, v/v) or (95:5, v/v) | [1][2] |

| Flow Rate (HPLC) | 0.5 mL/min | [1][2] |

| Detection (HPLC) | UV at 214 nm or 220 nm | [1][2] |

| Retention Times (HPLC) | (S)-enantiomer: ~10.69 min, (R)-enantiomer: ~12.25 min (95:5) | [2] |

| tR(S) = 32.10 min, tR(R) = 35.88 min (97:3) | [1] |

Experimental Protocol

This protocol details the lipase-catalyzed kinetic resolution of racemic 1-(4-chlorophenyl)ethanol on a preparative scale.[3]

Materials:

-

Racemic 1-(4-chlorophenyl)ethanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)[2]

-

Isopropenyl acetate (acyl donor)[6]

-

Anhydrous organic solvent (e.g., toluene)[2]

-

Reaction vessel

-

Magnetic stirrer

-

Temperature control system (e.g., water bath)

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve racemic 1-(4-chlorophenyl)ethanol in anhydrous toluene.

-

Addition of Reagents: Add the immobilized lipase (e.g., Novozym 435) to the solution, followed by the addition of the acyl donor (isopropenyl acetate).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).[3]

-

Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours).[3] Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.[3]

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[3] The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[2][3]

-

Analysis: Determine the enantiomeric excess of the purified alcohol and ester using chiral HPLC as described in the Quantitative Data Summary table.[2] The enantiomeric excess (ee) can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[2]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.

Caption: Principle of Lipase-Catalyzed Kinetic Resolution.

Caption: Experimental Workflow for Kinetic Resolution.

References

Application Notes: (S)-1-(4-Chlorophenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Chlorophenyl)ethanol is a valuable chiral building block in organic synthesis, frequently utilized as a precursor in the preparation of pharmaceuticals and other biologically active molecules.[1] While its primary role is often as a chiral synthon that is incorporated into the final product, its structural similarity to known chiral auxiliaries, such as (S)-1-phenylethanol, suggests its potential for use as a recoverable chiral directing group.[2][3]

This document outlines a potential application of this compound as a chiral auxiliary in the diastereoselective synthesis of α-substituted carboxylic acids. The protocols provided are based on established methodologies for analogous chiral alcohols and serve as a guide for researchers exploring new applications for this versatile compound.

Principle of Asymmetric Induction

The use of this compound as a chiral auxiliary relies on its ability to introduce a stereogenic center that directs the stereochemical outcome of a subsequent reaction on a prochiral substrate. The general workflow involves three key steps:

-

Attachment of the Chiral Auxiliary: The chiral alcohol is esterified with a prochiral carboxylic acid derivative.

-

Diastereoselective Transformation: The resulting chiral ester is then subjected to a reaction, such as enolate alkylation, where the bulky 4-chlorophenyl group of the auxiliary sterically hinders one face of the molecule, directing the incoming electrophile to the opposite face. This results in the preferential formation of one diastereomer.

-

Cleavage of the Chiral Auxiliary: The newly formed chiral center is now part of the original substrate, and the chiral auxiliary is removed, typically by hydrolysis, to yield the enantiomerically enriched product. The auxiliary can then be recovered and reused.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the formation of a chiral ester from a prochiral carboxylic acid and this compound.

Materials:

-

Prochiral carboxylic acid (e.g., 2-phenylacetic acid)

-

This compound

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the prochiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM under an inert atmosphere, add DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-